Cas no 872365-14-5 (Fevipiprant)

Fevipiprant structure
Fevipiprant structure
Product Name:Fevipiprant
CAS-Nr.:872365-14-5
MF:C19H17F3N2O4S
MW:426.409494161606
MDL:MFCD22548206
CID:2601626
Update Time:2025-05-20

Fevipiprant Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Fevipiprant
    • 2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid
    • NVP-QAW039
    • QAW039
    • Fevipiprant(NVP-QAW039)
    • 2-Methyl-1-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine-3-acetic acid (ACI)
    • 2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
    • [1-(4-((Methane)sulfonyl)-2-trifluoromethylbenzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]acetic acid
    • QAW 039
    • MDL: MFCD22548206
    • Inchi: 1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)
    • InChI-Schlüssel: GFPPXZDRVCSVNR-UHFFFAOYSA-N
    • Lächelt: O=C(CC1=C(C)N(CC2C(C(F)(F)F)=CC(S(C)(=O)=O)=CC=2)C2C1=CC=CN=2)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 6

Fevipiprant Sicherheitsinformationen

Fevipiprant Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-5956-5mg
Fevipiprant
872365-14-5 99.63%
5mg
$79.0 2022-04-26
ChemScence
CS-5956-10mg
Fevipiprant
872365-14-5 99.63%
10mg
$119.0 2022-04-26
ChemScence
CS-5956-25mg
Fevipiprant
872365-14-5 99.63%
25mg
$238.0 2022-04-26
ChemScence
CS-5956-50mg
Fevipiprant
872365-14-5 99.63%
50mg
$317.0 2022-04-26
ChemScence
CS-5956-100mg
Fevipiprant
872365-14-5 99.63%
100mg
$581.0 2022-04-26
ChemScence
CS-5956-200mg
Fevipiprant
872365-14-5 99.63%
200mg
$977.0 2022-04-26
TRC
F321755-1mg
Fevipiprant
872365-14-5
1mg
$87.00 2023-05-18
TRC
F321755-10mg
Fevipiprant
872365-14-5
10mg
$138.00 2023-05-18
TRC
F321755-50mg
Fevipiprant
872365-14-5
50mg
$333.00 2023-05-18
TRC
F321755-100mg
Fevipiprant
872365-14-5
100mg
$500.00 2023-05-18

Fevipiprant Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referenz
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate ,  Cuprous iodide Solvents: Ethanol ,  Toluene ;  rt → 75 °C; 12 h, 75 °C
2.1 Catalysts: Pivalic acid ,  N-Acetyl-L-cysteine Solvents: Methyl isobutyl ketone ;  4 h, 155 °C
2.2 Catalysts: Pivalic acid Solvents: Methyl isobutyl ketone ;  15 h, 1.1 - 1.5 bar, 145 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referenz
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Methyl 2-methyl-7-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-7H-pyrr… Solvents: Acetone ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referenz
Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma
Sandham, David A. ; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 582-586

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Pivalic acid ,  N-Acetyl-L-cysteine Solvents: Methyl isobutyl ketone ;  4 h, 155 °C
1.2 Catalysts: Pivalic acid Solvents: Methyl isobutyl ketone ;  15 h, 1.1 - 1.5 bar, 145 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referenz
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  16 h, 145 °C; 145 °C → 50 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  2 h; 4 h, heated
1.3 Reagents: Acetic acid Solvents: Water ;  10 min, pH 6 - 11; 1 h
2.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate ,  Cuprous iodide Solvents: Ethanol ,  Toluene ;  rt → 75 °C; 12 h, 75 °C
3.1 Catalysts: Pivalic acid ,  N-Acetyl-L-cysteine Solvents: Methyl isobutyl ketone ;  4 h, 155 °C
3.2 Catalysts: Pivalic acid Solvents: Methyl isobutyl ketone ;  15 h, 1.1 - 1.5 bar, 145 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referenz
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  10 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate ,  Sulfuric acid magnesium salt (1:1) Solvents: Acetone ;  10 min, rt → reflux; reflux → rt
2.2 Solvents: Acetone ;  10 min, rt; 4 h, reflux; overnight, rt; 2 h, reflux; reflux → rt; 16 h, rt → reflux
3.1 Reagents: Sodium hydroxide ,  Methyl 2-methyl-7-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-7H-pyrr… Solvents: Acetone ,  Water ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referenz
Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma
Sandham, David A. ; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 582-586

Fevipiprant Raw materials

Fevipiprant Preparation Products

Fevipiprant Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:872365-14-5)Fevipiprant
Bestellnummer:A857642
Bestandsstatus:in Stock
Menge:25mg/50mg/100mg/250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:08
Preis ($):159.0/251.0/401.0/664.0
Email:sales@amadischem.com

Fevipiprant Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:872365-14-5)Fevipiprant
A857642
Reinheit:99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg
Preis ($):159.0/251.0/401.0/664.0
Email